4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride
Description
Historical Development of Benzo-Fused Pteridine Research
The historical trajectory of benzo-fused pteridine chemistry is inextricably linked to the broader development of heterocyclic chemistry. Pteridines, first identified in the 19th century through the thermal decomposition of uric acid, gained structural clarity through the work of Hopkins and Wieland in the early 20th century. The fusion of benzene rings to pteridine systems emerged as a natural extension of these studies, driven by the biological relevance of naturally occurring benzo-pteridine derivatives like alloxazine and flavin.
Key milestones include Kühling's 1894 synthesis of alloxazine through oxidation-decarboxylation reactions, which established foundational methods for benzo-pteridine construction. The mid-20th century saw systematic exploration of annulation strategies, particularly through Gabriel-Colman type condensations using diaminopyrimidines with dicarbonyl reagents. Modern advances in the field have been catalyzed by the compound's potential applications, with recent synthetic methodologies emphasizing regiocontrol in the formation of the imidazo-pteridine junction.
Discovery and Initial Research Timeline
The specific compound 4,6-dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride first appeared in the chemical literature in the early 21st century, with its initial synthesis reported through modified Skraup-type cyclizations. Early synthetic routes adapted classical pteridine formation strategies, employing:
- Condensation of 4,5-diaminopyrimidine derivatives with ortho-substituted benzaldehydes
- Sequential annulation using glyoxal derivatives under acidic conditions
- Post-cyclization oxidation to establish the dioxo functionality
Critical advancements occurred between 2010-2020 with the development of microwave-assisted syntheses that improved yields from <20% to >60% while reducing reaction times from 72 hours to under 4 hours. These methodological improvements enabled systematic exploration of the compound's electronic properties and coordination chemistry.
Position within Heterocyclic Chemistry Research Framework
This compound occupies a unique niche at the intersection of three major heterocyclic families:
- Pteridines : The core 6-6 bicyclic system maintains the characteristic electronic features of pteridine derivatives, including conjugated π-systems and multiple hydrogen-bonding sites
- Benzimidazoles : The fused benzoimidazo moiety introduces additional aromatic character and potential metal-coordination sites
- Polycyclic nitrogen systems : The tetracyclic framework serves as a model system for studying annulation effects on aromaticity and redox potential
Its structural complexity makes it a valuable case study for testing new synthetic methodologies in heterocyclic chemistry, particularly those involving tandem cyclization-oxidation sequences.
Nomenclature Evolution and Systematic Classification
The compound's nomenclature reflects both historical naming conventions and modern IUPAC standards:
- Early designations : Initially described as "tetrahydro-benzopteridinedione imidazolium chloride" in preliminary communications
- Hantzsch-Widman system : Systematic application generated the current name based on:
- CAS registry : Formalized as 8,11,13-triaza-1-azoniatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadeca-1(16),2,4,6,8-pentaene-10,12-dione chloride
This evolution mirrors broader trends in heterocyclic nomenclature, balancing descriptive functionality with systematic ring analysis.
Research Significance in Pteridine Chemistry
The compound's research significance stems from three key attributes:
- Electronic modulation : The fused benzoimidazo group induces significant bathochromic shifts compared to simple pteridines, with λmax values shifting from 280 nm to 325 nm in ethanol solutions
- Coordination chemistry : The imidazo nitrogen and pteridine carbonyl groups form stable complexes with transition metals, particularly Cu(II) and Fe(III)
- Medicinal potential : While clinical applications remain exploratory, the scaffold shows inhibitory activity against dihydrofolate reductase (Ki = 12.3 μM) and xanthine oxidase (IC50 = 8.9 μM)
Ongoing research focuses on exploiting these properties for developing fluorescent probes, catalytic ligands, and kinase inhibitor precursors. The compound's stability profile (decomposition temperature >250°C) further enhances its utility in high-temperature applications.
Properties
IUPAC Name |
8,11,13-triaza-1-azoniatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,8-pentaene-10,12-dione;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2.ClH/c17-10-9-11-15(5-6-16(11)12(18)14-10)8-4-2-1-3-7(8)13-9;/h1-4H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQDCOMWRMLNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C3N1C(=O)NC(=O)C3=NC4=CC=CC=C42.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114853-42-8 | |
| Record name | 4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride typically involves multi-step organic reactions. One common approach is the condensation of pteridine derivatives with appropriate amine compounds under acidic or basic conditions. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: : Substitution reactions can introduce different functional groups into the compound's structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structural frameworks exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of imidazo[1,2,3-ij]pteridine have been shown to inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression in cancer cells.
Case Study:
A study published in Nature investigated the synthesis of novel pteridine derivatives and their biological evaluation against human cancer cell lines. The results demonstrated that specific modifications to the pteridine structure enhanced anticancer activity by targeting cellular pathways involved in proliferation and survival .
2. Mechanistic Insights
The mechanism of action for 4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride involves interaction with DNA and inhibition of topoisomerases. These interactions lead to DNA damage and subsequent apoptosis in cancer cells.
Synthesis and Structural Modifications
Synthesis Techniques
The synthesis of this compound can be achieved through various methods including:
- Condensation Reactions: Utilizing imidazole derivatives with appropriate aldehydes or ketones.
- Cyclization Reactions: Employing cyclization techniques to form the pteridine core structure.
Table 1: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Condensation | Reaction between imidazole and aldehyde | 70 |
| Cyclization | Formation of pteridine through cyclization | 65 |
Biological Evaluation
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The compound exhibited IC50 values in the micromolar range, indicating potent activity.
Table 2: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 5.0 | Induction of apoptosis |
| MCF7 | 4.8 | Inhibition of cell cycle progression |
Mechanism of Action
The mechanism by which 4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the context and application of the compound.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
Imidazo[4,5-c]pyrazole and Related Bicyclic Systems
- Example : Imidazo[4,5-c]pyrazole ().
- Structural Differences : These compounds share a bicyclic framework but differ in ring fusion (pyrazole vs. pteridin) and substituents. The target compound’s dioxo groups and chloride counterion enhance polarity .
- Synthesis: While imidazo[4,5-c]pyrazole is synthesized via mononuclear heterocyclic rearrangement (MHR), the target compound likely requires multi-step fusion of benzo and pteridin rings .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Examples : Compounds 2c and 2d ().
- Structural Differences: These derivatives feature a partially saturated imidazo[1,2-a]pyridine ring with ester and cyano substituents. The target compound’s fully aromatic benzo[g]pteridin system and dioxo groups suggest higher thermal stability (inferred from melting points of 215–225°C in similar compounds) .
- Applications : Tetrahydroimidazo derivatives are intermediates in drug synthesis, whereas the target compound serves as a reference standard, reflecting its structural uniqueness .
Triazolo and Pyrimido-Benzimidazole Derivatives
- Example : [1,2,3]Triazolo[4',5':4,5]pyrimido-[1,6-a]benzimidazole ().
- Structural Differences : These systems combine triazole and pyrimidine rings, differing from the benzo-pteridin core. The target compound’s dioxo groups may increase hydrogen-bonding capacity, influencing solubility and receptor interactions .
CAS-Related Compounds
- Examples :
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride (CAS: 1209264-64-1, Similarity: 0.98).
- 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,3]diazepine (CAS: 67139-25-7, Similarity: 0.92).
- Structural Differences : These partially saturated analogs lack the aromatic benzo[g]pteridin system, reducing conjugation and stability. The higher similarity score (0.98) indicates closer structural alignment but still distinct functional groups .
Physicochemical and Application-Based Comparison
Physicochemical Properties
- Solubility : The chloride counterion in the target compound improves aqueous solubility compared to neutral analogs like BYK99 .
- Thermal Stability : While exact data for the target compound is unavailable, related tetrahydroimidazo derivatives (e.g., 2c, 2d) exhibit melting points >200°C, suggesting similar robustness .
Biological Activity
4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes imidazole and pteridine moieties. Its chemical formula is C₁₃H₈ClN₅O₂, and it exhibits properties typical of heterocyclic compounds, including solubility in various solvents and potential for interaction with biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cellular signaling pathways. For instance, derivatives of benzimidazole have shown significant inhibition of farnesyltransferase (FT), which is crucial in cancer cell proliferation .
- Receptor Interaction : The compound may interact with various neurotransmitter receptors. Benzodiazepine-like compounds often exhibit affinity for GABA_A receptors, leading to anxiolytic and anticonvulsant effects .
- Cellular Signaling Modulation : The activation of AMP-activated protein kinase (AMPK) has been linked to metabolic regulation and may be a pathway through which this compound exerts its effects .
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For example, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 25 | FT Inhibition |
| Compound B | HeLa (Cervical) | 15 | GABA_A Modulation |
| Compound C | A549 (Lung) | 20 | AMPK Activation |
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been explored. Studies indicate that it may possess anxiolytic properties similar to benzodiazepines.
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Animal Model | Reduced anxiety-like behavior in elevated plus maze test |
| Study 2 | In vitro Assay | Increased GABA_A receptor binding affinity |
Case Studies
- Case Study on Cancer Treatment : A study conducted on a derivative of the compound showed promising results in reducing tumor size in xenograft models of breast cancer. The treatment led to a significant decrease in cell proliferation markers.
- Neuroprotection : In a model of neurodegeneration, the compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases.
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
Methodological Answer: Use a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and HRMS to validate the molecular structure. For example, in analogous imidazo-pyridine derivatives, <sup>1</sup>H NMR in DMSO-d6 resolves proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while <sup>13</sup>C NMR identifies carbonyl (δ 165–175 ppm) and heterocyclic carbons . HRMS with electrospray ionization (ESI) confirms the molecular ion peak (e.g., observed [M+H]<sup>+</sup> vs. calculated values within ±1 ppm error) .
Q. How can synthetic purity be optimized for this heterocyclic system?
Methodological Answer: Employ one-pot multi-step reactions with rigorous temperature control (e.g., reflux in acetonitrile at 80°C) and stoichiometric optimization of reagents. For instance, similar imidazo-pyridine derivatives achieved 55–61% purity via stepwise addition of benzyl halides and nitrile precursors, followed by recrystallization from ethanol .
Q. What solvent systems are suitable for crystallization?
Methodological Answer: Polar aprotic solvents like DMSO or DMF are effective for dissolving intermediates, while ethanol/water mixtures (3:1 v/v) promote high-yield crystallization. Evidence from structurally related compounds shows recrystallization at 0–5°C enhances crystal lattice stability .
Advanced Research Questions
Q. How can computational modeling resolve contradictory spectral data in complex heterocycles?
Methodological Answer: Use density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental data. For example, discrepancies in <sup>13</sup>C NMR signals for carbonyl groups can be resolved by modeling tautomeric equilibria or solvent effects . Software like Gaussian or ORCA can predict shifts within ±2 ppm accuracy.
Q. What strategies mitigate side reactions during the formation of the benzo-imidazo-pteridinium core?
Methodological Answer: Introduce protecting groups (e.g., tert-butyloxycarbonyl, Boc) on reactive nitrogen sites to prevent undesired cyclization. Kinetic studies on analogous systems suggest that slow addition of electrophiles (e.g., bromophenyl derivatives) at 0°C reduces dimerization by 30% .
Q. How does the chloride counterion influence the compound’s stability in aqueous media?
Methodological Answer: Conduct pH-dependent stability assays (pH 3–9) with UV-Vis monitoring. Chloride ions in similar imidazo-pteridinium salts enhance aqueous solubility but may accelerate hydrolysis under alkaline conditions (pH >8). Stabilizers like polyethylene glycol (PEG-400) can reduce degradation rates by 50% .
Q. What analytical methods detect trace impurities in the final product?
Methodological Answer: Use HPLC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to identify byproducts. For example, residual nitrile precursors in imidazo-pyridine derivatives were quantified at <0.1% using MRM transitions in positive ion mode .
Data Contradiction Analysis
Q. How to interpret conflicting HRMS and elemental analysis data?
Methodological Answer: Cross-validate with isotopic pattern analysis in HRMS to rule out adduct formation. If elemental analysis shows a carbon deficit (>1%), consider solvent retention (e.g., DMSO in crystals) or incomplete combustion. Thermogravimetric analysis (TGA) can quantify solvent content .
Q. Why do melting points vary between synthetic batches?
Methodological Answer: Polymorphism or residual solvents may cause variability. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. For instance, imidazo-pyridine derivatives with 55–61% purity showed melting point ranges of 215–225°C due to mixed crystalline phases .
Experimental Design Considerations
Q. What controls are essential for reproducibility in multi-step syntheses?
Methodological Answer: Include in-line reaction monitoring (e.g., FTIR for carbonyl formation) and strict exclusion of moisture via Schlenk techniques. For analogous compounds, argon purging reduced oxidation byproducts by 20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
